molecular formula C9H16BCl2N3O2 B2404039 (2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride CAS No. 2096336-81-9

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride

Cat. No.: B2404039
CAS No.: 2096336-81-9
M. Wt: 279.96
InChI Key: OZJOKXFZOCNPCO-UHFFFAOYSA-N
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Description

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride is a boronic acid derivative featuring a pyridine ring substituted with a piperazine group at the 2-position and a boronic acid moiety at the 3-position. The dihydrochloride salt enhances solubility and stability, making it suitable for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials science synthesis .

Properties

IUPAC Name

(2-piperazin-1-ylpyridin-3-yl)boronic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O2.2ClH/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13;;/h1-3,11,14-15H,4-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJOKXFZOCNPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N2CCNCC2)(O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BCl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes . The final product is obtained through crystallization and purification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH .

Major Products

The major products formed from these reactions include boronic esters, reduced boronic acids, and substituted derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Organic Synthesis

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride is primarily utilized as a building block in organic synthesis. Its boronic acid functionality allows it to participate in various reactions, including:

  • Suzuki-Miyaura Cross-Coupling Reactions : This reaction is essential for forming biaryl compounds, which are crucial in medicinal chemistry and material science.
Reaction TypeDescription
Suzuki-MiyauraForms biaryl compounds using palladium catalysts.
OxidationConverts boronic acids to alcohols or ketones.
SubstitutionModifies piperazine derivatives for enhanced properties.

Biological Applications

The compound has been investigated for its potential as a ligand in receptor binding studies and drug development:

  • Drug Development : Research indicates its efficacy in developing pharmaceuticals targeting specific biological pathways, particularly in treating neurological disorders and cancer.
Application AreaPotential Use
Neurological DisordersInvestigated for therapeutic effects on neurotransmitter systems.
Cancer TreatmentExplored for its role in inhibiting tumor growth through enzyme inhibition.

Medicinal Chemistry

The unique structure of this compound makes it a candidate for designing enzyme inhibitors and receptor antagonists:

  • Enzyme Inhibition : Studies have demonstrated its ability to inhibit specific enzymes associated with disease pathways, showcasing its potential as a therapeutic agent.

Industrial Applications

In industrial settings, this compound is used in the development of new materials and chemical processes:

  • Material Science : Its properties are leveraged to create advanced polymers with specific characteristics beneficial for various applications.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of derivatives including this compound against strains like Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential as an antibacterial agent.

Case Study 2: Anticancer Properties

Research focused on the compound's interaction with cancer cell lines revealed promising results. The compound demonstrated cytotoxic effects on several cancer types, indicating its potential use in chemotherapy regimens.

Mechanism of Action

The mechanism of action of (2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via similarity analysis (), include:

Compound Name CAS No. Substituent Modifications Similarity Score Key Features
(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid 936353-84-3 Methyl group on piperazine 0.88 Enhanced lipophilicity
[6-(Dimethylamino)pyridin-3-yl]boronic acid 579525-46-5 Piperazine replaced with dimethylamine 0.85 Simplified amine structure
(5-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid 1218790-56-7 Piperazine replaced with pyrrolidine 0.72 Five-membered ring; altered sterics
(2-Methylpyridin-3-yl)boronic acid hydrochloride 1072952-34-1 Methyl on pyridine; no piperazine 0.64 Reduced steric hindrance

Key Observations :

  • However, the unmodified piperazine in the target compound offers a primary amine for further functionalization .
  • Amine Substitutions : Replacing piperazine with dimethylamine (similarity 0.85) simplifies synthesis but reduces hydrogen-bonding capacity, impacting target binding in biological systems .
  • Salt Forms : The dihydrochloride form of the target compound contrasts with the hydrochloride salt of (2-Methylpyridin-3-yl)boronic acid, suggesting tailored solubility profiles for specific reaction conditions .

Pharmacological and Industrial Relevance

Piperazine-containing boronic acids are explored in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. For example, the dihydrochloride salt of 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one () demonstrates the importance of hydrochloride salts in stabilizing active pharmaceutical ingredients (APIs). The target compound’s dihydrochloride form likely serves a similar purpose, enhancing bioavailability .

Challenges and Commercial Status

The discontinuation of (2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride () may reflect synthesis challenges, such as boronic acid instability or purification difficulties. In contrast, analogs like [6-(Dimethylamino)pyridin-3-yl]boronic acid remain available, suggesting simpler manufacturing processes .

Biological Activity

(2-(Piperazin-1-yl)pyridin-3-yl)boronic acid dihydrochloride, a boronic acid derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by the presence of a piperazine moiety linked to a pyridine ring, which is known for its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C9H15BCl2N3O2, with a molecular weight of approximately 243.50 g/mol. The compound is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

The biological activity of boronic acids often relates to their ability to interact with various biomolecules, including enzymes and receptors. Specifically, this compound may act as a reversible inhibitor of proteasome activity, influencing cellular processes such as apoptosis and cell cycle regulation .

Antitumor Activity

Research indicates that boronic acids can exhibit antitumor effects by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. In vitro studies have demonstrated that (2-(Piperazin-1-yl)pyridin-3-yl)boronic acid derivatives show cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported an IC50 value of 20 µM for a related compound against prostate cancer cells, indicating significant antitumor potential .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Boronic acids have been shown to disrupt bacterial cell wall synthesis and inhibit enzyme activity in pathogens. Preliminary studies suggest that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Neuropharmacological Effects

Piperazine derivatives are often associated with neuropharmacological activities. Compounds containing piperazine have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that (2-(Piperazin-1-yl)pyridin-3-yl)boronic acid may modulate these systems, potentially offering therapeutic benefits in treating mood disorders and neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key modifications and their impact on biological activity:

ModificationEffect on Activity
Substitution on the pyridine ringEnhanced binding affinity to target proteins
Alteration of piperazine moietyChanges in receptor selectivity
Variation in boron substituentsModulation of proteasome inhibition

Case Studies

  • Cancer Treatment : A study involving a series of piperazine-based boronic acids demonstrated that modifying the piperazine group significantly increased cytotoxicity against breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM, indicating its potential as a lead compound for further development .
  • Antibacterial Testing : In a comparative study assessing various boronic acids, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of standard antibiotics .

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